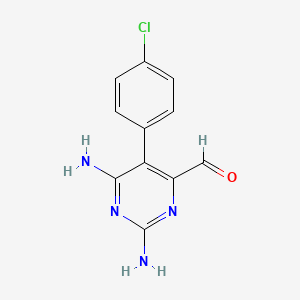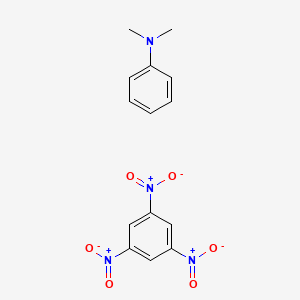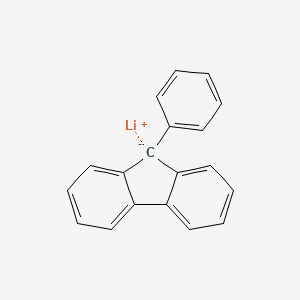![molecular formula C12H13AsN2O5S B14746489 (4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid CAS No. 5410-60-6](/img/structure/B14746489.png)
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid is an organoarsenic compound that features both aromatic and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid typically involves the reaction of 4-aminobenzenesulfonamide with an arsonic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as diazotization, coupling, and subsequent purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of industrial reactors, precise temperature control, and efficient purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic(V) compounds, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, leading to various biological effects. The pathways involved may include disruption of cellular processes, inhibition of enzyme activity, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)phosphonic acid: Similar structure but contains a phosphonic acid group instead of an arsonic acid group.
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)boronic acid: Contains a boronic acid group, offering different reactivity and applications.
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)carboxylic acid: Features a carboxylic acid group, which affects its chemical properties and uses.
Uniqueness
(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid is unique due to the presence of the arsonic acid group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5410-60-6 |
|---|---|
Formule moléculaire |
C12H13AsN2O5S |
Poids moléculaire |
372.23 g/mol |
Nom IUPAC |
[4-[(4-aminophenyl)sulfonylamino]phenyl]arsonic acid |
InChI |
InChI=1S/C12H13AsN2O5S/c14-10-3-7-12(8-4-10)21(19,20)15-11-5-1-9(2-6-11)13(16,17)18/h1-8,15H,14H2,(H2,16,17,18) |
Clé InChI |
NGIQTCFKKARFHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


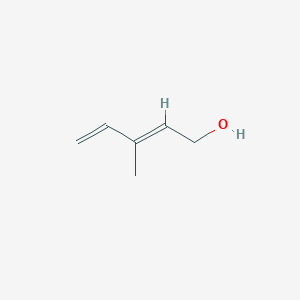

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

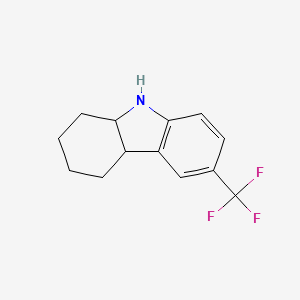
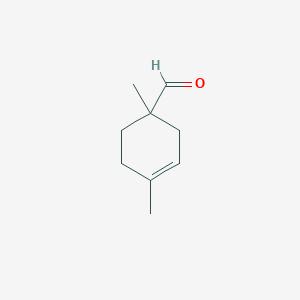
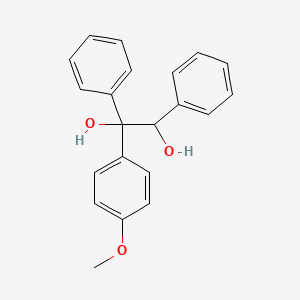

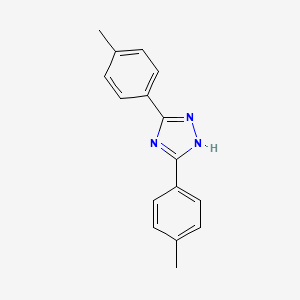
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)
